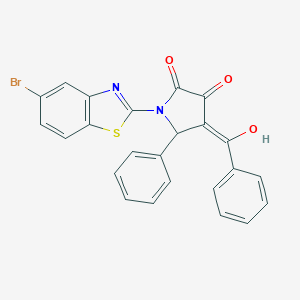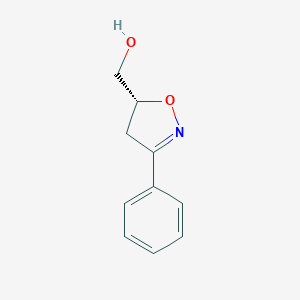
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of pyrrolone and benzothiazole, and its unique structure makes it a promising candidate for drug development and other scientific research purposes.
Mecanismo De Acción
The mechanism of action of 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has a unique structure that makes it a promising candidate for drug development and other scientific research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in various applications. Finally, this compound has potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
The synthesis of 4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 5-bromo-2-aminobenzothiazole with 4-benzoyl-3-hydroxy-5-phenyl-2-pyrrolidinone in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis method is relatively simple and can be performed in a standard laboratory setting.
Aplicaciones Científicas De Investigación
4-benzoyl-1-(5-bromo-1,3-benzothiazol-2-yl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs. The unique structure of this compound makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound has potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Propiedades
Fórmula molecular |
C24H15BrN2O3S |
|---|---|
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
(4Z)-1-(5-bromo-1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H15BrN2O3S/c25-16-11-12-18-17(13-16)26-24(31-18)27-20(14-7-3-1-4-8-14)19(22(29)23(27)30)21(28)15-9-5-2-6-10-15/h1-13,20,28H/b21-19- |
Clave InChI |
BMJWFPHWDQYNAL-VZCXRCSSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=C(S4)C=CC(=C5)Br |
SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=CC(=C5)Br |
SMILES canónico |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=C(S4)C=CC(=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)



![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)
![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)


